PD-161570
Overview
Description
PD 161570 is a potent and ATP-competitive inhibitor of the human fibroblast growth factor receptor 1 (FGFR1). It also inhibits other tyrosine kinases such as platelet-derived growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), and c-Src
Mechanism of Action
Target of Action
PD 161570 is a potent and ATP-competitive inhibitor that primarily targets the human FGF-1 receptor . It also inhibits other tyrosine kinases such as PDGFR, EGFR, and c-Src . These targets play crucial roles in cell signaling, growth, and proliferation.
Mode of Action
PD 161570 interacts with its targets by inhibiting their activity. It competes with ATP to bind to the FGF-1 receptor, thereby inhibiting the receptor’s tyrosine kinase activity . It also inhibits the autophosphorylation of PDGFR and the phosphorylation of the FGF-1 receptor .
Biochemical Pathways
The inhibition of these receptors affects several biochemical pathways. For instance, the inhibition of FGF-1 receptor disrupts the FGF signaling pathway, which is involved in cell growth, proliferation, and differentiation . PD 161570 also inhibits the signaling pathways of bone morphogenetic proteins (BMPs) and TGF-β .
Result of Action
The inhibition of these receptors by PD 161570 results in various molecular and cellular effects. It inhibits the growth of A121 cells in culture and can potently inhibit basic fibroblast growth factor (bFGF)-mediated angiogenesis . It also suppresses the constitutive phosphorylation of the FGF-1 receptor in human ovarian carcinoma cells .
Biochemical Analysis
Biochemical Properties
PD 161570 interacts with several enzymes and proteins. It inhibits the PDGFR, EGFR, and c-Src tyrosine kinases with IC50 values of 310 nM, 240 nM, and 44 nM, respectively . It also inhibits PDGF-stimulated autophosphorylation and FGF-1 receptor phosphorylation . These interactions play a crucial role in regulating many cellular processes.
Cellular Effects
PD 161570 has significant effects on various types of cells and cellular processes. It inhibits PDGF-stimulated vascular smooth muscle cell proliferation in a dose-dependent fashion . It also suppresses the constitutive phosphorylation of the FGF-1 receptor in both human ovarian carcinoma cells and Sf9 insect cells overexpressing the human FGF-1 receptor .
Molecular Mechanism
PD 161570 exerts its effects at the molecular level through several mechanisms. It competes with ATP to inhibit the FGF-1 receptor . It also inhibits the autophosphorylation of PDGF and FGF-1 receptor phosphorylation . These actions result in the inhibition of several tyrosine kinases, thereby affecting cellular function.
Preparation Methods
The synthesis of PD 161570 involves multiple steps, starting with the preparation of the core pyrido[2,3-d]pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This involves the reaction of appropriate starting materials under specific conditions to form the core structure.
Substitution reactions: Various substituents are introduced into the core structure through substitution reactions.
Final modifications: The final product is obtained through additional modifications and purification steps.
Chemical Reactions Analysis
PD 161570 undergoes several types of chemical reactions, including:
Oxidation and reduction: These reactions can modify the functional groups on the compound, potentially altering its activity.
Substitution reactions: Common reagents used in these reactions include halogens and other nucleophiles.
Hydrolysis: This reaction can break down the compound into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
PD 161570 has a wide range of scientific research applications, including:
Cancer research: It is used to study the inhibition of FGFR1 and other tyrosine kinases, which are involved in cancer cell proliferation and survival.
Cell signaling studies: The compound is used to investigate the role of FGFR1 and other receptors in cell signaling pathways.
Drug development: PD 161570 serves as a lead compound for the development of new inhibitors targeting FGFR1 and other tyrosine kinases.
Biomedical research: It is used to study various biological processes, including angiogenesis and cell migration.
Comparison with Similar Compounds
PD 161570 is unique in its ability to inhibit multiple tyrosine kinases with high potency. Similar compounds include:
PD 166285: Another FGFR inhibitor with a different chemical structure.
PD 166866: A selective inhibitor of FGFR1.
PD 173074: An inhibitor of FGFR and vascular endothelial growth factor receptor (VEGFR).
Compared to these compounds, PD 161570 has a broader spectrum of activity, inhibiting multiple tyrosine kinases with high potency .
Properties
IUPAC Name |
1-tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVMEJKNLUWFSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35Cl2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416145 | |
Record name | 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192705-80-9 | |
Record name | N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N′-(1,1-dimethylethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192705-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PD 161570 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192705809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 192705-80-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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